molecular formula C8H12ClNO3 B1611608 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester CAS No. 86264-79-1

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester

Cat. No. B1611608
CAS RN: 86264-79-1
M. Wt: 205.64 g/mol
InChI Key: YDXGQWSBJUOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCPM is a synthetic compound that has been used in a variety of scientific research studies due to its potential applications in the field of pharmacology. This compound has been shown to have a number of interesting properties, including its ability to interact with the central nervous system and modulate various neurotransmitter systems. Additionally, CCPM has been shown to have potential applications in the treatment of a number of different diseases and conditions, including Parkinson's disease, schizophrenia, and depression.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester”, but unfortunately, the available information is not detailed enough to provide a comprehensive analysis focusing on six or eight unique applications with separate sections for each field as you requested.

The compound is a specialized chemical that may be used in various research and industrial applications, but specific details on its uses are not readily available in the public domain. It might be used as a building block in organic synthesis or in the preparation of pharmaceutical compounds, as suggested by similar compounds listed in the search results .

properties

IUPAC Name

methyl 1-carbonochloridoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXGQWSBJUOSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531757
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86264-79-1
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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